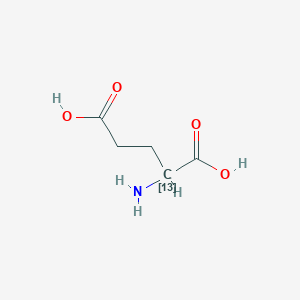

2-amino(213C)pentanedioic acid

Beschreibung

Rationale for Carbon-13 Labeling in Amino Acid Tracing

Carbon-13 (¹³C) is a stable isotope of carbon with a natural abundance of approximately 1.1%. uwyo.edunih.gov Its non-radioactive nature and the central role of carbon in the backbone of all organic molecules make ¹³C an ideal tracer for studying the metabolism of amino acids and other biomolecules. nih.govchempep.com When an amino acid is labeled with ¹³C, the labeled carbon atoms can be tracked as the amino acid is incorporated into proteins or metabolized through various biochemical pathways. jove.comnih.gov

The use of ¹³C-labeled amino acids allows researchers to:

Determine metabolic fates: By following the ¹³C label, scientists can identify the various metabolites derived from a specific amino acid, thus mapping its metabolic pathways. nih.govnih.gov

Quantify metabolic fluxes: The rate of appearance of ¹³C in different products provides a quantitative measure of the activity of specific metabolic pathways. creative-proteomics.commdpi.com

Elucidate protein synthesis and turnover: Tracking the incorporation of ¹³C-labeled amino acids into proteins allows for the measurement of protein synthesis rates. chempep.com

Investigate intercellular metabolism: In complex tissues, ¹³C-labeled amino acids can be used to study the metabolic interactions between different cell types. nih.gov

The specificity of labeling, where ¹³C can be placed at a particular carbon position within the amino acid molecule (e.g., at the C-2 position in 2-amino(2¹³C)pentanedioic acid), provides a high degree of precision in tracing experiments. jove.comnih.gov This site-specific labeling allows for the detailed investigation of specific enzymatic reactions and metabolic conversions. nih.gov

Historical Context and Evolution of [2-¹³C]Glutamic Acid Research

The use of isotopically labeled compounds in metabolic research has a long history, with early studies laying the groundwork for the sophisticated tracing experiments conducted today. Glutamic acid, a key amino acid in central metabolism, has been a frequent subject of these investigations. The production of amino acids, including glutamic acid, began in Japan in 1908 through extraction from protein hydrolysates. researchgate.net Over time, methods evolved to include chemical synthesis and, most prominently, fermentation. researchgate.net

Early research using ¹³C-labeled substrates, including glutamic acid, focused on understanding fundamental metabolic pathways such as the tricarboxylic acid (TCA) cycle. nih.govresearchgate.net The development of analytical techniques like ¹³C NMR spectroscopy in the 1970s was a significant milestone, enabling the detection of ¹³C-labeled metabolites like glutamate in the human brain. researchgate.net

Specifically, research on [2-¹³C]glutamic acid has been instrumental in elucidating the subcellular trafficking of metabolites in the brain. nih.gov Studies have investigated the turnover of deuterons from [2-¹³C]glutamate to understand the distinct metabolic environments in neuronal and glial cells. nih.gov These experiments have provided insights into the activities of different isoforms of enzymes like aconitase and isocitrate dehydrogenase in the cytosol and mitochondria. nih.gov The evolution of these research methods, from early pathway elucidation to detailed kinetic and compartmental analysis, highlights the increasing sophistication and power of stable isotope tracing in modern biochemistry.

Eigenschaften

IUPAC Name |

2-amino(213C)pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/i3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHUUTDBJXJRKMK-LBPDFUHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)O)[13CH](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30482294 | |

| Record name | DL-Glutamic acid-2-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30482294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108395-12-6 | |

| Record name | DL-Glutamic acid-2-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30482294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Basic Research Questions

Q. How can I optimize the synthesis of isotopically labeled 2-amino(213C)pentanedioic acid for metabolic tracing studies?

- Methodological Answer : Use multi-step organic synthesis with stable isotope precursors (e.g., ¹³C-labeled carbon sources) under controlled conditions. For example, DL-Glutamic acid-[5-¹³C] (a structural analog) is synthesized via catalytic hydrogenation or condensation reactions, achieving 99% isotopic purity . Key steps include purification via HPLC and validation using mass spectrometry to confirm isotopic incorporation.

Q. What characterization techniques are essential for verifying the structural integrity of this compound?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) for stereochemical analysis, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and isotope-ratio mass spectrometry (IRMS) to confirm ¹³C enrichment . X-ray crystallography may resolve ambiguities in stereoisomerism if crystallization is feasible .

Q. How does isotopic labeling impact the compound’s physicochemical properties in aqueous environments?

- Methodological Answer : Isotopic substitution (e.g., ¹³C at position 2) minimally alters solubility or pKa values compared to unlabeled analogs. Use pH titration and dynamic light scattering (DLS) to assess changes in aggregation behavior. For example, DL-Glutamic acid-[5-¹³C] retains water solubility comparable to its unlabeled form (617-65-2) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies in anticancer activity (e.g., HT-29 vs. MCF-7 cell lines) may arise from assay-specific variables. Standardize protocols:

Use uniform cell culture conditions (e.g., glutamine-free media to isolate metabolic effects) .

Validate target engagement via enzyme inhibition assays (e.g., glutamine synthetase activity).

Cross-reference in vitro results with in vivo models (e.g., Ehrlich ascites carcinoma in mice) to account for bioavailability differences .

Q. How can coordination complexes of this compound be designed for catalytic or therapeutic applications?

- Methodological Answer : Ligand design should prioritize stereochemical compatibility with metal ions (e.g., Mn(II), Cu(II)). Synthesize Schiff base derivatives via condensation with carbonyl compounds (e.g., isatin), followed by complexation under inert atmospheres. Characterize using molar conductance, UV-Vis spectroscopy, and single-crystal XRD to confirm geometry .

Q. What analytical methods are suitable for detecting trace metabolites of this compound in biological matrices?

- Methodological Answer : Employ gas chromatography/flame photometric detection (GC/FPD) after derivatization (e.g., methylation to dimethyl esters) to enhance volatility. For polar metabolites, use LC-MS/MS with stable isotope dilution to correct for matrix effects. Limit of quantitation (LOQ) can reach 0.05 ppm with silica gel chromatography cleanup .

Q. How do stereochemical variations in this compound affect its role in neurotransmitter pathways?

- Methodological Answer : Compare D- and L-isomers in neuronal uptake assays using radiolabeled tracers (e.g., ³H-glutamate). Employ patch-clamp electrophysiology to measure ionotropic receptor (NMDA/AMPA) activation thresholds. Structural analogs with modified carboxyl groups show reduced CNS penetration due to increased polarity .

Notes for Experimental Design

- Stereochemical Purity : Use chiral stationary phases in HPLC to separate enantiomers, critical for studies on receptor binding .

- Data Reproducibility : Document reaction conditions (e.g., solvent polarity, temperature) rigorously, as minor variations can alter diastereomer ratios .

- Ethical Compliance : Adhere to institutional guidelines for isotopic waste disposal and animal testing protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.